Stereochemical Configuration: (S)-Enantiomer vs. Racemate in Dopaminergic Synthesis
The (S)-configured oxirane ring in (S)-5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde (CAS 1193392-94-7) is required to establish the correct absolute stereochemistry at the 2-position of the 1,4-benzodioxin-2-yl-methanamine scaffold in dopaminergic stabilizers as specified in the synthetic route of WO2009133109A1 [1]. The racemic mixture (CAS 1193392-77-6) would produce a 1:1 mixture of diastereomers after coupling with chiral amine building blocks, necessitating chromatographic separation and reducing overall yield. The upstream precursor is 5-fluorosalicylaldehyde (CAS 347-54-6), which undergoes enantioselective epoxidation to introduce the chiral center [2]. No publicly available quantitative enantiomeric excess (ee) specification has been identified for this compound; typical procurement-grade chiral epoxide intermediates are supplied at ≥95% ee as determined by chiral HPLC or optical rotation measurement.
| Evidence Dimension | Stereochemical identity and synthetic utility for producing enantiomerically pure drug substance |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1193392-94-7); enables synthesis of single-enantiomer 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-methanamine derivatives with defined absolute configuration |
| Comparator Or Baseline | Racemic mixture (CAS 1193392-77-6); produces diastereomeric product mixtures requiring additional separation steps; (R)-enantiomer would yield opposite absolute configuration incompatible with target pharmacology |
| Quantified Difference | Qualitative: single enantiomer vs. racemate provides stereochemically homogeneous vs. heterogeneous downstream products; no public quantitative ee data available |
| Conditions | Synthetic application as intermediate for dopaminergic stabilizers per WO2009133109A1; chiral HPLC or polarimetry for enantiopurity determination |
Why This Matters
For pharmaceutical intermediate procurement, enantiomeric identity directly determines whether the resulting API will meet chiral purity specifications required by ICH Q6A guidelines; substitution with racemate introduces costly separation steps and yield losses.
- [1] WO2009133109A1. (2009). Modulators of dopamine neurotransmission. World Intellectual Property Organization. View Source
- [2] Molaid. (n.d.). 5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde: upstream raw material 5-fluorosalicylaldehyde (CAS 347-54-6); downstream patent WO2009133109A1. View Source
